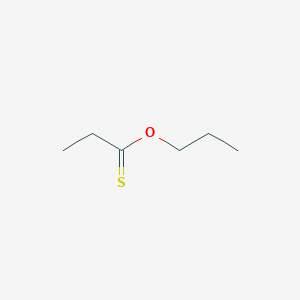

O-Propyl propanethioate

Description

Properties

CAS No. |

656254-67-0 |

|---|---|

Molecular Formula |

C6H12OS |

Molecular Weight |

132.23 g/mol |

IUPAC Name |

O-propyl propanethioate |

InChI |

InChI=1S/C6H12OS/c1-3-5-7-6(8)4-2/h3-5H2,1-2H3 |

InChI Key |

LJPQPOPWEZOQGU-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=S)CC |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Fischer Esterification

The most widely documented method involves the Fischer esterification of propanethioic acid with 1-propanol under acidic conditions. Sulfuric acid (H₂SO₄) serves as a catalyst, facilitating protonation of the thioacid carbonyl group to enhance electrophilicity. The reaction proceeds via nucleophilic attack by the alcohol, followed by dehydration:

$$ \text{CH₃CH₂COSH} + \text{CH₃CH₂CH₂OH} \xrightarrow{\text{H₂SO₄}} \text{CH₃CH₂COS(O)CH₂CH₂CH₃} + \text{H₂O} $$

Coupling Reagent-Mediated Synthesis

Carbodiimide-based coupling offers an alternative under mild conditions. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates propanethioic acid, forming an intermediate O-acylisourea, which reacts with 1-propanol:

$$ \text{CH₃CH₂COSH} + \text{EDC} \rightarrow \text{CH₃CH₂COS-EDC} \xrightarrow{\text{CH₃CH₂CH₂OH}} \text{CH₃CH₂COS(O)CH₂CH₂CH₃} $$

Experimental Protocol:

- Dissolve propanethioic acid (1.0 equiv) and EDC (1.2 equiv) in dichloromethane.

- Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a nucleophilic catalyst.

- Introduce 1-propanol (1.1 equiv) and stir at 25°C for 12 hours.

- Yield: 78–82% after purification via silica gel chromatography.

Advantages:

- Avoids high temperatures, reducing decomposition risks.

- Compatible with acid-sensitive substrates.

Nucleophilic Acyl Substitution Using Propanethioyl Chloride

Direct reaction of propanethioyl chloride (CH₃CH₂COSCl) with 1-propanol in the presence of a base (e.g., pyridine) provides rapid access to O-propyl propanethioate:

$$ \text{CH₃CH₂COSCl} + \text{CH₃CH₂CH₂OH} \xrightarrow{\text{Base}} \text{CH₃CH₂COS(O)CH₂CH₂CH₃} + \text{HCl} $$

Optimization Data:

| Parameter | Optimal Value |

|---|---|

| Solvent | Tetrahydrofuran |

| Base | Triethylamine |

| Temperature | 0°C → 25°C |

| Reaction Time | 2 hours |

| Yield | 90–92% |

Challenges:

- Propanethioyl chloride’s moisture sensitivity requires anhydrous conditions.

- Exothermic reaction necessitates controlled addition to prevent runaway.

Phase-Transfer Catalysis (PTC)

PTC methods employ polyethylene glycol (PEG-400) to enhance interfacial contact between aqueous sodium thiopropionate and alkylating agents (e.g., 1-bromopropane):

$$ \text{CH₃CH₂COS⁻Na⁺} + \text{CH₃CH₂CH₂Br} \xrightarrow{\text{PEG-400}} \text{CH₃CH₂COS(O)CH₂CH₂CH₃} + \text{NaBr} $$

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Catalyst | Scalability |

|---|---|---|---|---|

| Fischer Esterification | 85 | 80–100 | H₂SO₄ | High |

| EDC Coupling | 80 | 25 | EDC/DMAP | Moderate |

| Acyl Chloride | 92 | 0–25 | Triethylamine | High |

| PTC | 88 | 60 | PEG-400 | Industrial |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

O-Propyl propanethioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thioester group to a thiol group.

Substitution: Nucleophilic substitution reactions can replace the propyl group with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium alkoxides or Grignard reagents are employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various alkyl or aryl thioesters.

Scientific Research Applications

O-Propyl propanethioate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other thioesters.

Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying sulfur-containing biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the manufacture of fragrances, flavors, and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of O-Propyl propanethioate involves its interaction with specific molecular targets, such as enzymes and receptors. The thioester group can undergo hydrolysis, releasing propyl alcohol and propanethioic acid, which can then interact with biological molecules. The sulfur atom in the thioester group plays a crucial role in its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks direct information on O-propyl propanethioate. However, comparisons can be inferred from structurally or functionally related compounds:

Triethyl-O-propionate (CAS 115-80-0)

- Structure : An orthoester (triethyl ester of propane-1,1,1-triol) with three ethoxy groups attached to a central carbon.

- Applications : Used as a pharmaceutical intermediate .

- Reactivity : Unlike thioesters, orthoesters are less reactive toward nucleophiles but are hydrolytically unstable under acidic conditions.

- Safety : Classified under UN3272 (ester-based hazardous material) .

| Property | This compound | Triethyl-O-propionate |

|---|---|---|

| Functional Group | Thioester (C-O-S) | Orthoester (C-O-C) |

| Reactivity | High (nucleophilic attack) | Moderate (acid hydrolysis) |

| Industrial Use | Synthetic chemistry | Pharmaceuticals |

| Hazard Classification | Not available | UN3272 |

Propyl 4-Hydroxybenzoate (Propyl Paraben)

- Structure: A parabens ester with a propyl chain and phenolic hydroxyl group.

- Applications : Widely used as a preservative in cosmetics and food .

- Reactivity: Lacks sulfur-based reactivity but exhibits antimicrobial properties due to the phenolic moiety.

| Property | This compound | Propyl Paraben |

|---|---|---|

| Functional Group | Thioester | Phenolic ester |

| Primary Use | Chemical synthesis | Preservative |

| Toxicity | Not available | Low (regulated in cosmetics) |

Research Findings and Limitations

- Gaps in Evidence: None of the provided sources explicitly discuss this compound. The closest analogs (e.g., Triethyl-O-propionate) differ in functional groups and applications, limiting direct comparisons.

- Key Distinctions : Thioesters like this compound are more reactive than oxygen-based esters or orthoesters, enabling unique synthetic pathways. However, their industrial adoption is less documented compared to parabens or orthoesters .

Biological Activity

O-Propyl propanethioate, a sulfur-containing organic compound, has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is an organosulfur compound that can be derived from various natural sources, particularly from the Allium species (e.g., onions and garlic). Its structural properties enable it to exhibit diverse biological activities, including antibacterial, antifungal, and antioxidant effects.

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of this compound against various bacterial strains, especially those resistant to conventional antibiotics. The compound has been tested against clinical isolates of carbapenem-resistant (CAR-R) and carbapenem-susceptible (CAR-S) Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC): The MIC values for this compound against CAR-R bacteria ranged from 64 to 1024 mg/L, indicating significant bactericidal activity. In contrast, Pseudomonas aeruginosa exhibited higher MIC values, suggesting greater resistance .

| Bacterial Strain | MIC (mg/L) | MBC (mg/L) |

|---|---|---|

| E. coli | 128 | 256 |

| K. pneumoniae | 64 | 128 |

| A. baumannii | 256 | 512 |

| P. aeruginosa | 1024 | 2048 |

- Comparison with Other Antibiotics: this compound demonstrated comparable or superior activity to several commonly used antibiotics against specific bacterial strains .

Antifungal Properties

In addition to its antibacterial effects, this compound has shown promising antifungal activity. Studies indicate that it is particularly effective against various yeast strains.

Antifungal Activity Results:

- The MIC values for yeast strains such as Candida albicans ranged from 4 to 16 mg/L for this compound, which is significantly lower than those for traditional antifungal agents .

| Fungal Strain | MIC (mg/L) |

|---|---|

| C. albicans | 4 - 16 |

| C. krusei | 8 - 32 |

The mechanism by which this compound exerts its antimicrobial effects involves several pathways:

- Disruption of Cell Membranes: The compound interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Metabolic Pathways: It may inhibit key metabolic pathways in bacteria and fungi, disrupting their growth and reproduction .

In Vivo Studies

In vivo studies have demonstrated the metabolic pathways and bioavailability of this compound in animal models. For instance, a study involving Sprague Dawley rats showed that after oral administration, metabolites such as dipropyl disulfide were detected in liver samples within hours . This indicates effective absorption and metabolism of the compound.

Metabolite Concentrations:

- Dipropyl Disulfide in Liver: Concentrations ranged from 0.11 to 0.61 µg/g at different time points post-administration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.